1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . They play a crucial role in the formation of cognitive functions and memory .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Biochemical Pathways
The activation of AMPA receptors by this compound leads to an increase in the currents of these receptors . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .
Pharmacokinetics
Unfortunately, specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-Trimethyl-3,7-diazabicyclo[33Its molecular weight is 16828 , which is within the range generally favorable for oral bioavailability.
Result of Action
The activation of AMPA receptors by this compound can lead to a pronounced cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .
Properties
IUPAC Name |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABDHNXQYBSZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386639 | |
Record name | 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169177-35-9 | |
Record name | 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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